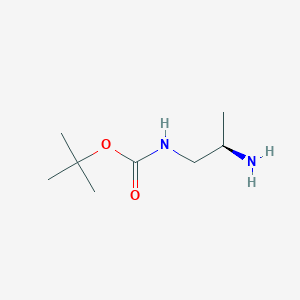

(R)-tert-ブチル(2-アミノプロピル)カルバメート

説明

(R)-tert-Butyl (2-aminopropyl)carbamate is a useful research compound. Its molecular formula is C8H19ClN2O2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-tert-Butyl (2-aminopropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-Butyl (2-aminopropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

非イソシアネートポリウレタン(NIPU)

この化合物は、非イソシアネートポリウレタン(NIPU)の合成において重要な役割を果たします . NIPUは、環状カーボネートとジアミンからイソシアネートを用いずに合成されます . 通常、化学的耐性、低透過性、水吸収性、熱安定性の向上を示します . NIPUの合成は、CO2を試薬として使用するため、より環境に優しいと考えられています .

リン含有ポリマー

“(R)-tert-ブチル(2-アミノプロピル)カルバメート”は、リン含有ポリマーの合成に使用されます . これらのポリマーは、新しいモノマーと脂肪族ジアミンとのトランスウレタン化縮合反応によって合成されます . 得られたポリマーは良好な熱安定性を持ち、初期の分解温度は265℃以上です .

新規モノマーとポリウレアの合成

この化合物は、新規モノマーとポリウレアの設計、合成、および特性評価に使用されます . 合成されたポリウレアの最大数平均分子量は59,100 g mol−1です . ポリマー主鎖にエーテル部分を組み込むことで、有機溶媒に対するポリウレアの溶解性を向上させることができます .

®-(-)-5-(2-アミノプロピル)-2-メトキシベンゼンスルホンアミドの調製

“(R)-tert-ブチル(2-アミノプロピル)カルバメート”は、®-(-)-5-(2-アミノプロピル)-2-メトキシベンゼンスルホンアミドの調製に使用されます . この物質は、特定の受容体の選択的ブロッカーとして知られています .

作用機序

Target of Action

Similar compounds have been known to interact with plasma membrane transporters .

Mode of Action

It is suggested that similar compounds may enter the presynaptic neuron primarily via plasma membrane transporters .

Biochemical Pathways

Related compounds have been known to regulate the reaction system and introduce filtration, which can be used to separate the components of the reaction system .

Result of Action

Similar compounds have been known to cause the release of monoamine neurotransmitters .

生化学分析

Biochemical Properties

®-tert-Butyl (2-aminopropyl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, facilitating the formation of desired products. For instance, it has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from one molecule to another . This interaction is crucial for the synthesis of chiral amines, which are important intermediates in the production of many drugs.

Cellular Effects

The effects of ®-tert-Butyl (2-aminopropyl)carbamate on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects are often context-dependent and can vary based on the type of cell and the presence of other interacting molecules.

Molecular Mechanism

At the molecular level, ®-tert-Butyl (2-aminopropyl)carbamate exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-tert-Butyl (2-aminopropyl)carbamate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of ®-tert-Butyl (2-aminopropyl)carbamate in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving metabolic function . At higher doses, it can lead to toxic or adverse effects, including disruptions in normal cellular processes and potential toxicity to specific organs or tissues.

Metabolic Pathways

®-tert-Butyl (2-aminopropyl)carbamate is involved in several metabolic pathways. It interacts with enzymes such as transaminases and dehydrogenases, which play roles in amino acid metabolism and other biochemical processes . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, ®-tert-Butyl (2-aminopropyl)carbamate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of ®-tert-Butyl (2-aminopropyl)carbamate is critical for its activity and function. It has been observed to localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with target biomolecules . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its specific site of action.

特性

IUPAC Name |

tert-butyl N-[(2R)-2-aminopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNSYFDLTSSUNI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662581 | |

| Record name | tert-Butyl [(2R)-2-aminopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333743-54-7 | |

| Record name | tert-Butyl [(2R)-2-aminopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(2R)-2-aminopropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

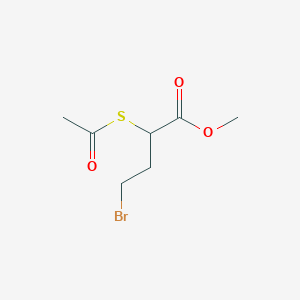

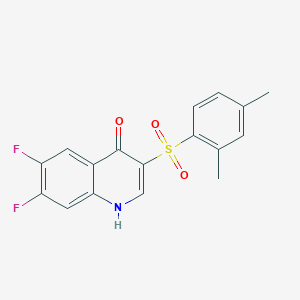

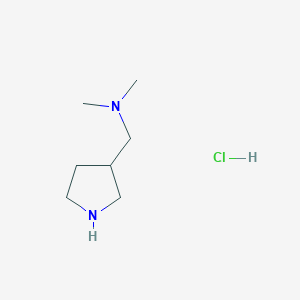

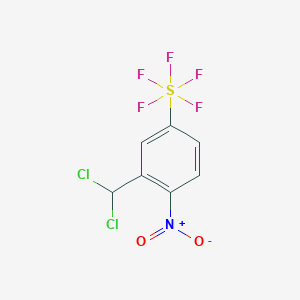

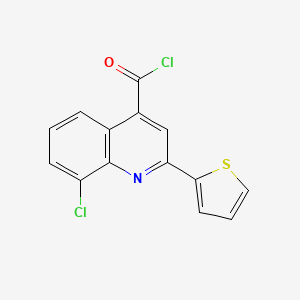

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1463835.png)

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)

![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)